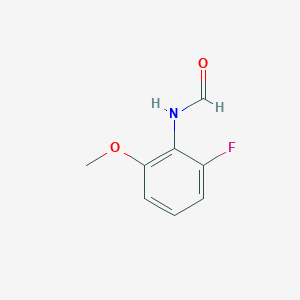

N-(2-fluoro-6-methoxyphenyl)formamide

Description

Properties

IUPAC Name |

N-(2-fluoro-6-methoxyphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-7-4-2-3-6(9)8(7)10-5-11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFFYACFYGLVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275214 | |

| Record name | Formamide, N-(2-fluoro-6-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-60-5 | |

| Record name | Formamide, N-(2-fluoro-6-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-(2-fluoro-6-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-fluoro-6-methoxyphenyl)formamide

This technical guide provides a comprehensive overview of the synthetic pathways for producing N-(2-fluoro-6-methoxyphenyl)formamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters.

Introduction and Strategic Importance

This compound is a valuable building block in organic synthesis. The presence of the fluoro and methoxy functionalities on the phenyl ring imparts unique electronic and steric properties, which can influence the biological activity and pharmacokinetic profile of the final products. The formamide group serves as a versatile handle for further chemical transformations, including dehydration to isocyanides or as a precursor for more complex heterocyclic structures. This guide will focus on the most prevalent and efficient method for its synthesis: the direct formylation of 2-fluoro-6-methoxyaniline.

Core Synthesis Pathway: Formylation of 2-fluoro-6-methoxyaniline

The primary and most direct route to this compound is the N-formylation of the corresponding aniline precursor, 2-fluoro-6-methoxyaniline. This transformation can be achieved through several reliable methods, with the choice of reagent and conditions often depending on the desired scale, purity requirements, and available resources.

Synthesis of the Precursor: 2-fluoro-6-methoxyaniline

Before delving into the formylation step, it is crucial to understand the synthesis of the starting material, 2-fluoro-6-methoxyaniline. A common and efficient method for its preparation is the reduction of 3-fluoro-2-nitroanisole. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

A general workflow for the synthesis of the aniline precursor is depicted below:

Caption: General workflow for the synthesis of 2-fluoro-6-methoxyaniline.

Key Formylation Methodologies

There are several effective methods for the N-formylation of anilines. Below, we detail two of the most robust and widely applicable procedures.

This is a straightforward and atom-economical approach. The reaction can be performed using formic acid as both the reagent and solvent, or with a co-solvent like toluene to facilitate the removal of water via azeotropic distillation. The use of an acid catalyst can also enhance the reaction rate.

The proposed mechanism for the acid-catalyzed formylation of an aniline with formic acid involves the protonation of the formic acid carbonyl group, which increases its electrophilicity. The lone pair of electrons on the aniline nitrogen then attacks the carbonyl carbon, followed by dehydration to yield the formamide product.[1]

Caption: Plausible mechanism for the acid-catalyzed formylation of an aniline.

Experimental Protocol (Adapted from general procedures[1][2]):

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-6-methoxyaniline (1.0 eq).

-

Add formic acid (2.0-3.0 eq). For reactions requiring azeotropic removal of water, toluene can be used as a solvent.[3]

-

If a catalyst is used, add a catalytic amount of silica sulfuric acid (e.g., 0.5 g per mmol of aniline).[2]

-

Heat the reaction mixture to 60-80°C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride, is a more reactive formylating agent than formic acid alone.[4][5] This method is often faster and can proceed at lower temperatures.

Experimental Protocol (Adapted from general procedures[4][5]):

-

In a round-bottom flask, cool formic acid (1.1 eq) to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.0 eq) to the cooled formic acid while stirring. Allow the mixture to stir at 0°C for 15-30 minutes to generate acetic formic anhydride.

-

In a separate flask, dissolve 2-fluoro-6-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Slowly add the prepared acetic formic anhydride solution to the aniline solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Summary and Comparison

The choice of formylation method can impact the reaction time, temperature, and overall yield. The following table provides a comparative summary of the two primary methods discussed.

| Parameter | Method A: Formic Acid | Method B: Acetic Formic Anhydride |

| Formylating Agent | Formic Acid | Acetic Formic Anhydride (in situ) |

| Reactivity | Moderate | High |

| Reaction Temperature | 60-80°C | 0°C to Room Temperature |

| Reaction Time | 2-6 hours | 1-3 hours |

| Catalyst | Optional (e.g., Silica Sulfuric Acid) | Not typically required |

| Work-up | Neutralization with base | Quenching with base |

Conclusion

The synthesis of this compound is most efficiently achieved through the direct formylation of 2-fluoro-6-methoxyaniline. Both the formic acid and acetic formic anhydride methods offer reliable and high-yielding routes to the desired product. The selection of a specific protocol will depend on the scale of the reaction, the desired purity, and the available laboratory infrastructure. The procedures outlined in this guide, adapted from established methodologies for aniline formylation, provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

-

Yang, Z., et al. (2006). A simple and efficient procedure for the N-formylation of amines and amino acids. Tetrahedron Letters, 47(19), 3171-3174.[4]

-

Chakrabarty, M., et al. (2002). A new, simple, and efficient method for the N-formylation of anilines. Synthetic Communications, 32(14), 2175-2180.[5]

-

Reddy, P. G., et al. (2003). A mild and efficient method for the N-formylation of anilines. Tetrahedron Letters, 44(44), 8173-8175.[1]

-

Dhake, K. P., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews, 4(2), 133-138.[6][7]

-

Fieser, L. F., & Jones, E. R. H. (1942). N-Formylation of Amines. Journal of the American Chemical Society, 64(11), 2631-2632.[2]

-

Comins, D. L., & Joseph, S. P. (1996). N-Methylformanilide. Organic Syntheses, 73, 145.[3]

-

Wang, X., et al. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49-54.[8]

-

Ghorbani-Vaghei, R., & Malaeki, A. (2010). N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. E-Journal of Chemistry, 7(S1), S283-S286.[2]

-

Muramatsu, I., et al. (1963). Acetic Formic Anhydride. Organic Syntheses, 43, 1.[9]

-

Strazzolini, P., et al. (1990). Acetic formic anhydride a review. Tetrahedron, 46(4), 1081-1118.[5]

-

Wikipedia. (2023). Acetic formic anhydride. Retrieved from [Link][10]

-

Taylor & Francis Online. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Retrieved from [Link][7]

-

ResearchGate. (2011). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Retrieved from [Link][11]

-

RSC Publishing. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. Retrieved from [Link][12]

-

ResearchGate. (n.d.). N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system. Retrieved from [Link][13]

-

Open Research@CSIR-NIScPR. (2023). Synthesis of N-aryl derived formamides using triflic anhydride. Retrieved from [Link]

Sources

- 1. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-fluoro-6-methoxyphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-fluoro-6-methoxyphenyl)formamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the fluorinated phenyl ring and the formamide group, are prevalent in a wide array of biologically active molecules. The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with therapeutic targets. This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering both theoretical estimations and detailed experimental protocols for their determination. Understanding these properties is paramount for its rational application in the synthesis of novel therapeutic agents and for optimizing its drug-like characteristics.

Part 1: Chemical Identity and Structure

A foundational understanding of the chemical identity of this compound is essential for any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1313712-60-5 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.16 g/mol | [1] |

| Purity | >97% (commercially available) | [1] |

The molecular structure, characterized by a formamide group attached to a 2-fluoro-6-methoxyphenyl ring, dictates its chemical reactivity and intermolecular interactions. The presence of a fluorine atom and a methoxy group ortho to the formamide linkage introduces specific electronic and steric effects that influence its conformation and properties.

Part 2: Synthesis and Potential Impurities

This compound is typically synthesized via the formylation of its corresponding aniline precursor, 2-fluoro-6-methoxyaniline.[2][3] A common synthetic route involves the reaction of 2-fluoro-6-methoxyaniline with a formylating agent such as formic acid or a mixed anhydride.

The purity of the final compound is crucial for accurate physicochemical measurements. Potential impurities could include unreacted 2-fluoro-6-methoxyaniline, residual formylating agent, and by-products from side reactions. Therefore, rigorous purification, typically by recrystallization or chromatography, is a necessary step. The workflow for synthesis and purification is outlined below.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Part 3: Physical and Chemical Properties

Due to the limited availability of experimental data for this compound, the following sections provide estimations based on the properties of its precursor and general chemical principles, alongside standardized experimental protocols for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For this compound, a solid state at room temperature is expected.

Estimated Melting Point: While no experimental value is reported, analogous simple formamides are often crystalline solids with melting points ranging from 50 to 150 °C.[4]

Experimental Protocol for Melting Point Determination: [5][6][7][8]

A capillary melting point method is the standard for determining the melting point of a solid organic compound.[7]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Determination:

-

Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

A sharp melting point range (typically 0.5-1.0 °C) is indicative of a high-purity compound.

Solubility

Solubility is a critical parameter that influences a compound's absorption and formulation. It is typically determined in aqueous and organic solvents.

Aqueous Solubility: The presence of polar functional groups (amide) suggests some degree of aqueous solubility, though this is likely limited by the aromatic ring.

Organic Solvent Solubility: The compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

-

Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used for accurate quantification.

Caption: Workflow for the shake-flask solubility determination method.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes.

Predicted LogP: Based on the structure, a moderately lipophilic character is expected. Computational predictions can provide an initial estimate.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water (or a buffer) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is established.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH. The formamide proton is very weakly acidic, and the nitrogen lone pair is generally not basic due to resonance with the carbonyl group. The methoxy group is also not significantly basic. Therefore, the compound is expected to be essentially neutral.

Predicted pKa: The pKa of the N-H proton of a formamide is typically in the range of 17-18, making it non-ionizable under physiological conditions. The precursor, 2-fluoro-6-methoxyaniline, has a predicted pKa of 3.15 for its conjugate acid.[9]

Experimental Protocol for pKa Determination (Potentiometric Titration): [10][11][12][13][14]

Potentiometric titration is a precise method for determining pKa values.[11][12][13]

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water with a co-solvent if solubility is low).[13] The ionic strength is kept constant.[10][12]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.[10][12]

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the inflection point of the curve.[12]

Given the expected neutrality of the compound, significant pH changes upon titration are not anticipated, which may make pKa determination by this method challenging.

Part 4: Spectroscopic Profile

General Experimental Protocol for Spectroscopic Analysis: [15][16]

-

Sample Preparation: For NMR, the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be analyzed as a thin film, a KBr pellet, or a solution. For mass spectrometry, the sample is introduced into the instrument, often in a volatile solvent.

-

Data Acquisition: Spectra are recorded on the respective instruments (NMR spectrometer, FT-IR spectrometer, mass spectrometer).

-

Data Analysis: The obtained spectra are processed and interpreted to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Complex multiplets in the aromatic region (approx. 6.8-7.5 ppm).

-

Formyl Proton: A singlet or doublet (due to coupling with the N-H proton) around 8.0-8.5 ppm.

-

Amide Proton (N-H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

Methoxy Protons: A singlet around 3.8-4.0 ppm.

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of 160-170 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm), with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant.

-

Methoxy Carbon: A signal around 55-60 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (aromatic and formyl): Bands around 3000-3100 cm⁻¹ and 2800-2900 cm⁻¹, respectively.

-

C=O Stretch (Amide I): A strong, characteristic absorption band around 1650-1690 cm⁻¹.

-

N-H Bend (Amide II): An absorption band around 1510-1570 cm⁻¹.

-

C-O Stretch (methoxy): A strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

-

C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 169.16). High-resolution mass spectrometry would confirm the elemental composition.

-

Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the formyl group (CHO), the methoxy group (CH₃O), and cleavage of the amide bond.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. While experimental data for this specific compound is scarce, this document offers a framework for its characterization by providing estimations based on chemical principles and detailed, validated protocols for experimental determination. The presented methodologies for assessing solubility, lipophilicity, melting point, and pKa, along with the predicted spectroscopic features, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Accurate characterization of these properties is a critical step in advancing the potential of this compound and its derivatives as novel therapeutic agents.

References

- Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. (URL: )

-

Experiment 1 - Melting Points. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. (URL: [Link])

-

4.3: Melting Point Determination Procedure. Chemistry LibreTexts. (URL: [Link])

-

Melting point determination. (URL: [Link])

-

Measuring the Melting Point. Westlab Canada. (URL: [Link])

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (URL: [Link])

-

2-Fluoro-6-methoxyaniline. PubChem. (URL: [Link])

-

Development of Methods for the Determination of pKa Values. PMC. (URL: [Link])

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (URL: [Link])

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. (URL: [Link])

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (URL: [Link])

- The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. (URL: )

-

Supporting Information. The Royal Society of Chemistry. (URL: [Link])

- Formamide, N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-...]. BOC Sciences. (URL: https://www.bocsci.com/product/formamide-n-1r-2-5-2-cas-2409132-63-2-435489.html)

-

Formamide, N,N-dimethyl-. NIST WebBook. (URL: [Link])

-

Formamide, N-(2-hydroxy-2-methylcyclohexyl)-N-[(4-methoxyphenyl)methyl]-, cis-. SpectraBase. (URL: [Link])

-

Supplementary Information. The Royal Society of Chemistry. (URL: [Link])

-

N-fluoro-N-(4-methoxyphenyl)formamide. PubChem. (URL: [Link])

-

Dimethylformamide. Wikipedia. (URL: [Link])

-

A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. (URL: [Link])

-

Formamide, N,N-dimethyl-. NIST WebBook. (URL: [Link])

-

Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. (URL: [Link])

- Process for the preparation of 2-trifluoromethoxy-aniline.

-

Benzamide, N-(2-fluorophenyl)-2,6-difluoro-. NIST WebBook. (URL: [Link])

-

N 2 4 Dimethylphenyl formamide. mzCloud. (URL: [Link])

-

N-(2-methoxyphenyl)formamide. SpectraBase. (URL: [Link])

-

N-(2-Methoxyphenyl)formamide. SpectraBase. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. (1)H,(13)C and (19)F NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d(6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-FLUORO-6-METHOXYANILINE price,buy 2-FLUORO-6-METHOXYANILINE - chemicalbook [chemicalbook.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0293266) [np-mrd.org]

- 16. rsc.org [rsc.org]

N-(2-fluoro-6-methoxyphenyl)formamide: A Comprehensive Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of N-(2-fluoro-6-methoxyphenyl)formamide, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its synthesis, properties, and potential applications, grounded in established scientific principles.

Introduction: The Strategic Importance of Fluorinated Arylamides

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The 2-fluoro-6-methoxy substitution pattern on the phenyl ring of this compound presents a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability and modulate the basicity of the amide nitrogen, while the ortho-methoxy group influences the conformation and electronic nature of the aromatic ring. These features make this compound a valuable building block for creating complex molecules with tailored biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1313712-60-5 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.16 g/mol | [1] |

| Purity | >97% | [1] |

| Storage Temperature | 0°C | [1] |

Synthesis of this compound

The synthesis of this compound is most logically achieved through the formylation of its corresponding aniline precursor, 2-fluoro-6-methoxyaniline. The presence of two ortho substituents in the aniline presents a moderate steric challenge, necessitating the selection of an appropriate formylating agent and reaction conditions to ensure high conversion and purity.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound points to 2-fluoro-6-methoxyaniline as the immediate precursor. This aniline itself can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthesis Protocol

This protocol details a robust method for the synthesis of this compound, commencing with the preparation of the key aniline intermediate.

Part A: Synthesis of 2-fluoro-6-methoxyaniline

The synthesis of 2-fluoro-6-methoxyaniline typically involves the reduction of a nitro precursor, 3-fluoro-2-nitroanisole.

-

Reaction Scheme:

-

3-fluoro-2-nitroanisole is reduced using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Step-by-Step Protocol:

-

To a solution of 3-fluoro-2-nitroanisole in a suitable solvent such as ethanol, add a catalytic amount of 10% Pd/C.

-

The reaction mixture is then subjected to hydrogenation, either by bubbling hydrogen gas or using a Parr hydrogenator, until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield 2-fluoro-6-methoxyaniline.

-

Part B: Formylation of 2-fluoro-6-methoxyaniline

The formylation of the sterically hindered 2-fluoro-6-methoxyaniline can be efficiently achieved using formic acid in the presence of a coupling agent or under solvent-free conditions.[2]

-

Reaction Scheme:

-

2-fluoro-6-methoxyaniline reacts with a formylating agent to yield this compound.

-

-

Step-by-Step Protocol:

-

In a round-bottom flask, combine 2-fluoro-6-methoxyaniline and formic acid. A catalytic amount of sodium formate can be added to facilitate the reaction.[2]

-

The reaction mixture is stirred at room temperature or gently heated to 50-70°C for several hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Formyl-H | ~8.2-8.5 | s | - |

| Amide-NH | ~7.5-8.0 | br s | - |

| Aromatic-H | ~6.8-7.3 | m | - |

| Methoxy-CH₃ | ~3.9 | s | - |

Potential Applications in Drug Discovery

While direct biological studies on this compound are limited in the public domain, its structural motifs are prevalent in pharmacologically active compounds. A recent patent discloses derivatives of N-(heteroaryl) tetrahydrofuran carboxamides, which include the N-(2-fluoro-6-methoxyphenyl) moiety, as modulators of sodium channels.[3] This suggests that this compound could serve as a key intermediate in the synthesis of novel therapeutics targeting ion channels, which are implicated in a variety of disorders including pain.[3]

Furthermore, the broader class of fluorinated and methoxy-substituted anilines are recognized as crucial building blocks in the synthesis of a wide range of therapeutic agents and agrochemicals.[4] Their incorporation can lead to improved metabolic stability, enhanced binding affinity to biological targets, and optimized lipophilicity.[4]

Safety and Handling

As with all formamide derivatives, this compound should be handled with appropriate safety precautions. Formamides are generally considered to be irritants and may have reproductive toxicity.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[1][5]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.[6][7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition.[5]

-

Spill and Exposure Procedures: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

Conclusion

This compound is a strategically important chemical entity with considerable potential for application in medicinal chemistry and drug discovery. Its synthesis from readily available precursors is achievable through established chemical transformations. The unique electronic and steric properties conferred by its fluoro and methoxy substituents make it an attractive building block for the development of novel therapeutic agents, particularly in the area of ion channel modulation. As with any chemical reagent, adherence to strict safety protocols is paramount during its handling and use. This guide provides a solid foundation for researchers to confidently incorporate this compound into their research and development programs.

References

-

University of Washington. (n.d.). SOP for Formamide. Retrieved from [Link]

-

Tummatorn, J., & Dudley, G. B. (2011). Formylation of Amines. PMC, NIH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). FORMAMIDE 98%. Retrieved from [Link]

-

ResearchGate. (2025). Is Formamide Toxic? What precautions should be taken during handling?. Retrieved from [Link]

- Google Patents. (n.d.). WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels - Google Patents [patents.google.com]

- 4. Lab Safety Guideline: Formamide | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of N-(2-fluoro-6-methoxyphenyl)formamide

This technical guide provides an in-depth analysis of the spectral data for the compound N-(2-fluoro-6-methoxyphenyl)formamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. In the absence of publicly available experimental spectra for this specific compound, this guide utilizes high-quality predicted data to provide a robust framework for its structural elucidation and characterization.

Introduction

This compound (CAS No. 1313712-60-5) is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its molecular structure, comprising a formamide group attached to a 2-fluoro-6-methoxyphenyl ring, presents a unique combination of functional groups that give rise to distinct spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior.

This guide is structured to provide not only the spectral data itself but also the underlying principles and methodologies. By explaining the "why" behind the data, we aim to equip researchers with the foundational knowledge to confidently approach the characterization of this and similar molecules.

Molecular Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1313712-60-5 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.16 g/mol |

| SMILES | COC1=C(C=CC=C1F)NC=O |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides valuable information about the different proton environments in the molecule. The following data was predicted using online NMR prediction tools.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | CHO (formyl proton) |

| ~7.2-7.4 | m | 1H | Ar-H |

| ~6.8-7.0 | m | 2H | Ar-H |

| ~3.9 | s | 3H | OCH₃ |

| ~8.1 | br s | 1H | NH |

Note: Predicted chemical shifts can vary depending on the algorithm and the solvent selected. The values presented here are estimates and should be used as a guide for interpreting experimental data.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic structure of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~160 | C=O (formyl carbon) |

| ~155 (d, J ≈ 240 Hz) | C-F |

| ~110-130 | Aromatic carbons |

| ~56 | OCH₃ |

Note: The carbon attached to the fluorine atom is expected to appear as a doublet due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[2]

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule.[3][4] The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present.

Predicted IR Spectral Data

The predicted IR spectrum of this compound highlights the characteristic absorptions of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3050-3100 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Note: These are predicted values and the actual experimental spectrum may show slight variations in peak positions and intensities.

Experimental Protocol for FTIR Data Acquisition

Fourier-Transform Infrared (FTIR) spectroscopy is a common and efficient method for obtaining an IR spectrum.[5]

-

Sample Preparation:

-

For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric and instrumental absorptions.

-

-

Sample Spectrum:

-

Place the sample in the IR beam path.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][7] It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Fragmentation

Upon ionization in a mass spectrometer, this compound is expected to produce a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation can lead to the formation of various daughter ions.

-

Molecular Ion (M⁺): m/z = 169

-

Key Fragmentation Pathways:

-

Loss of the formyl group (-CHO): [M - 29]⁺, m/z = 140

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺, m/z = 138

-

Cleavage of the C-N bond.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

A variety of ionization techniques and mass analyzers can be used to obtain the mass spectrum of a compound.[8]

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Ionization:

-

For a relatively volatile compound like this compound, Electron Ionization (EI) is a common choice, which typically induces significant fragmentation.

-

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

-

-

Mass Analysis:

-

The ions are separated based on their m/z ratio by a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The following diagram illustrates the logical workflow for combining these techniques.

Caption: Workflow for structural elucidation.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral data for this compound, covering NMR, IR, and MS techniques. While experimental data is invaluable, the predictive models and standardized protocols outlined here offer a robust starting point for any researcher working with this compound. The integration of these spectroscopic methods provides a powerful and self-validating system for the unambiguous structural confirmation of this compound and other novel chemical entities.

References

-

FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

-

The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. (2023, October 29). Universal Journal of Pharmaceutical Research. [Link]

-

Rial, L. P. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

-

Premier Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]

-

Barbaro, J. R., et al. (2006). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 103(25), 9455-9460. [Link]

-

Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. (2024, May 15). SlideShare. [Link]

-

Rina, R. (2022). Mass Spectrometry Principle and its Applications. Journal of Chemical Engineering & Process Technology, 13(3). [Link]

-

Aryal, S. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. Microbe Notes. [Link]

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]

-

Wikipedia. (2024, October 29). Nuclear magnetic resonance spectroscopy. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. [Link]

-

Rahman, M. M. (2013). FTIR spectroscopy- principles and applications. ResearchGate. [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Mettler Toledo. (n.d.). 4 Guidelines For FTIR PAT. [Link]

-

Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

-

FTIR SOP: Setup and Data Processing. (n.d.). Scribd. [Link]

-

Prestegard, J. H., et al. (2006). NMR data collection and analysis protocol for high-throughput protein structure determination. ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

-

R-NMR. (n.d.). SOP data acquisition. [Link]

-

protocols.io. (2022, August 2). Discovery proteomic (DIA) LC-MS/MS data acquisition and analysis. [Link]

-

CFM-ID. (n.d.). Spectra Prediction. [Link]

-

MolView. (n.d.). MolView. [Link]

-

protocols.io. (2020, June 3). Discovery proteomic (DDA) LC-MS/MS data acquisition and analysis. [Link]

-

SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. (2025, July 11). Briefings in Bioinformatics. [Link]

-

MS tools - EPFL. (n.d.). Web-based application for in silico fragmentation. [Link]

-

Midac Corporation. (1996, December 12). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. [Link]

-

Galaxy Training. (2024, October 1). Metabolomics / Predicting EI+ mass spectra with QCxMS / Hands-on. [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

FTIR spectroscopy work flow for imaging and diagnosis. (n.d.). ResearchGate. [Link]

-

PubChem. (n.d.). N-fluoro-N-(4-methoxyphenyl)formamide. [Link]

-

BigOmics Analytics. (2025, April 23). MS Proteomics Data Preprocessing: Overview & Tools. [Link]

-

IR-Agent: Expert-Inspired LLM Agents for Structure Elucidation from Infrared Spectra. (2025, August 22). arXiv. [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service - AIDD Platform. [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. [Link]

-

How to predict IR Spectra?. (2023, July 15). ResearchGate. [Link]

-

PubChem. (n.d.). 2-fluoro-N-methoxy-6-methylbenzamide. [Link]

-

gsrs. (n.d.). N-(4-METHOXYPHENYL)FORMAMIDE. [Link]

-

PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]

-

PubChem. (n.d.). Formamide, N-(2-methylphenyl)-. [Link]

-

PubChem. (n.d.). N-(2,6-dimethoxyphenyl)-N-formylformamide. [Link]

-

PubChem. (n.d.). (2-Fluoro-4-(6-methoxypyridin-3-yl)phenyl)methanol. [Link]3)

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 4. agilent.com [agilent.com]

- 5. scribd.com [scribd.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. longdom.org [longdom.org]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Determining the Solubility of N-(2-fluoro-6-methoxyphenyl)formamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive framework for determining the solubility of N-(2-fluoro-6-methoxyphenyl)formamide, a compound of interest in medicinal chemistry, across a range of common organic solvents. In the absence of publicly available solubility data for this specific molecule, this document serves as a detailed procedural manual for researchers. It outlines the principles of solubility, details established experimental protocols, and provides the scientific rationale behind methodological choices, thereby empowering researchers to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a molecule with potential applications in pharmaceutical development. Understanding its solubility in various organic solvents is a fundamental prerequisite for its progression through the drug discovery pipeline.[3] Key processes such as purification, formulation, and in vitro/in vivo screening are all contingent on the compound's ability to dissolve in appropriate solvent systems. Poor solubility can lead to challenges in formulation, diminished absorption, and ultimately, suboptimal therapeutic outcomes.[3][4]

This guide will focus on two primary types of solubility determination: kinetic and thermodynamic solubility.[3]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution where it was initially fully dissolved, typically in a high-solubility solvent like dimethyl sulfoxide (DMSO) before being introduced to an aqueous or organic medium.[3][5] It is a high-throughput method often employed in the early stages of drug discovery for rapid screening of compound libraries.[6]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where a saturated solution is in equilibrium with the solid-state of the compound.[5] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and ability to achieve a true equilibrium state.[5][7]

Physicochemical Properties and Predicted Solubility Behavior

Experimental Determination of Solubility

This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Nephelometer or turbidimeter (for kinetic solubility)

-

Volumetric flasks, pipettes, and vials

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask (SSF) method is a robust technique for determining the equilibrium solubility of a compound.[5][7]

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

-

Equilibration:

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

-

Quantification:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is often measured using methods that detect precipitation, such as nephelometry, which measures light scattering from suspended particles.[1][2]

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Serial Dilution:

-

In a multi-well plate, perform serial dilutions of the stock solution into the organic solvent of interest.

-

-

Precipitation Monitoring:

-

Determination of Kinetic Solubility:

-

The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

-

Diagram of the Kinetic Solubility Workflow:

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. chem.ws [chem.ws]

A Technical Guide to the Investigational Biology of N-(2-fluoro-6-methoxyphenyl)formamide: A Hypothetical p38 MAPK Inhibitor

Disclaimer: The following technical guide is a hypothetical exploration of the potential biological activity of N-(2-fluoro-6-methoxyphenyl)formamide. As of the writing of this document, there is no publicly available data on the specific biological functions of this compound. This guide is intended for research and drug development professionals as an illustrative framework for investigating novel chemical entities, based on the known activities of structurally related molecules. The experimental data presented herein is purely illustrative and not the result of actual experiments.

Introduction and Rationale

This compound is a small molecule belonging to the N-arylformamide class of compounds. Its structure, featuring a fluorinated and methoxy-substituted phenyl ring, is of significant interest in medicinal chemistry. The presence of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the methoxy group can influence receptor binding and electronic properties.

Numerous structurally related compounds, particularly those with substituted aromatic rings, have been identified as inhibitors of key signaling proteins. Notably, various aromatic amides and urea derivatives are known to target p38 mitogen-activated protein kinase (MAPK), a central enzyme in the signal transduction cascade that governs the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[1]. The p38 MAPK pathway is a critical therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease[1][2].

Given the structural precedents, we hypothesize that this compound, designated here as INV-26FMF , may act as an inhibitor of the p38 MAPK pathway. This guide outlines a comprehensive strategy to investigate this hypothesis, from initial in vitro profiling to cell-based functional assays.

Hypothetical Biological Activity Profile

Based on our central hypothesis, we project a biological activity profile for INV-26FMF centered on the inhibition of the p38α MAPK isoform and the subsequent suppression of inflammatory cytokine production.

| Assay Type | Target/Cell Line | Hypothetical IC₅₀ (nM) |

| In Vitro Kinase Assay | Recombinant Human p38α MAPK | 150 |

| Cell-Based TNF-α Inhibition | LPS-stimulated THP-1 cells | 450 |

| Cytotoxicity Assay | THP-1 cells | > 10,000 |

This hypothetical data suggests that INV-26FMF is a moderately potent inhibitor of p38α kinase. Crucially, its anti-inflammatory effect in a cellular context is projected to occur at concentrations far below those causing general cytotoxicity, indicating a specific mechanism of action rather than non-specific toxicity.

Proposed Mechanism of Action: p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is activated by cellular stressors and inflammatory cytokines. This leads to the phosphorylation and activation of p38 MAPK, which in turn phosphorylates downstream transcription factors like ATF-2. Activated transcription factors then translocate to the nucleus to induce the expression of inflammatory genes, including TNF-α. We propose that INV-26FMF binds to the ATP-binding site of p38α, preventing its kinase activity and thereby blocking this inflammatory cascade[1][3].

Caption: Tiered experimental workflow for evaluating INV-26FMF.

Protocol: In Vitro p38α Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of INV-26FMF against recombinant human p38α MAPK.

Materials:

-

Recombinant human p38α kinase (e.g., Promega, Carna Biosciences)

-

p38α substrate (e.g., ATF-2 peptide)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

-

INV-26FMF, dissolved in 100% DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of INV-26FMF in DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.

-

Enzyme and Substrate Preparation: Dilute the p38α enzyme and ATF-2 substrate in Kinase Buffer to the desired working concentrations.

-

Assay Plate Setup:

-

Add 1 µL of the diluted INV-26FMF or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of the p38α enzyme solution.

-

Add 2 µL of a substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of INV-26FMF concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol: MTT Cytotoxicity Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7][8][9]

Objective: To determine the concentration of INV-26FMF that reduces the viability of THP-1 cells by 50% (TC₅₀).

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

INV-26FMF in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear, flat-bottom tissue culture plates

Procedure:

-

Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of INV-26FMF in culture medium. Add 100 µL of the diluted compound to the wells. The final DMSO concentration should not exceed 0.5%. Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the logarithm of INV-26FMF concentration to determine the TC₅₀.

Protocol: LPS-Induced TNF-α Production in THP-1 Cells

This cell-based assay measures the functional effect of INV-26FMF on a key inflammatory pathway.[10][11][12]

Objective: To quantify the inhibitory effect of INV-26FMF on the production of TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

INV-26FMF in DMSO

-

Human TNF-α ELISA Kit

-

96-well tissue culture plates

Procedure:

-

Cell Differentiation: Seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate. Add PMA to a final concentration of 100 ng/mL and incubate for 48 hours to differentiate the monocytes into macrophage-like cells.

-

Pre-treatment: Remove the PMA-containing medium, wash the cells with PBS, and add fresh serum-free medium containing serial dilutions of INV-26FMF. Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of INV-26FMF relative to the LPS-stimulated, vehicle-treated control. Determine the IC₅₀ value by non-linear regression analysis.

Proposed Structure-Activity Relationship (SAR) Studies

To explore the chemical space around INV-26FMF and potentially improve its potency and pharmacokinetic properties, a systematic SAR study is proposed. Analogs will be synthesized to probe the importance of the fluoro and methoxy substituents, as well as the formamide group.

| Compound ID | R¹ (ortho) | R² (ortho) | R³ (amide) | Rationale for Synthesis |

| INV-26FMF | F | OCH₃ | H | Lead Compound |

| SAR-01 | H | OCH₃ | H | Assess the contribution of the fluorine atom. |

| SAR-02 | F | H | H | Assess the contribution of the methoxy group. |

| SAR-03 | Cl | OCH₃ | H | Probe effect of a different halogen at the 2-position. |

| SAR-04 | F | OH | H | Investigate the effect of a potential H-bond donor. |

| SAR-05 | F | OCH₃ | CH₃ | Evaluate steric effects at the formamide nitrogen. |

| SAR-06 | F | OCF₃ | H | Explore the impact of a trifluoromethoxy group. |

Conclusion and Future Directions

This guide presents a hypothetical but scientifically grounded framework for the initial investigation of this compound (INV-26FMF) as a potential anti-inflammatory agent targeting the p38 MAPK pathway. The proposed workflow, from direct enzyme inhibition to functional cellular assays, provides a clear path to validate this hypothesis.

Should the hypothetical data prove to be accurate, INV-26FMF would represent a promising starting point for a drug discovery program. Positive results would warrant progression to more advanced studies, including kinase selectivity profiling against a broad panel of kinases, in vivo pharmacokinetic studies, and efficacy testing in animal models of inflammatory disease. The proposed SAR studies would be critical in optimizing the lead compound towards a clinical candidate.

References

- Pargellis, C., & Regan, J. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86.

- Kumar, S., et al. (2021). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society, 98(9), 100123.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Singh, T., & Sharma, P. (2014). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Medicinal Chemistry Research, 23(1), 1-14.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

- Khamidullina, L. A., et al. (2019). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 24(1), 159.

- Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86.

-

Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

- Li, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Pharmaceuticals, 15(11), 1391.

- Pedraza-Sánchez, S., et al. (2020). THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk. Cellular Immunology, 355, 104146.

- Sroka, K., et al. (2011). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Biochemistry, 12, 40.

-

ResearchGate. (2020). THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were.... Retrieved from [Link]

- Carpentier, M., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e31894.

Sources

- 1. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 4. promega.com [promega.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. static.igem.wiki [static.igem.wiki]

- 9. MTT (Assay protocol [protocols.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-fluoro-6-methoxyphenyl)formamide: A Technical Guide for Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds. By screening small, low molecular weight molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with high ligand efficiency. This guide provides an in-depth technical overview of N-(2-fluoro-6-methoxyphenyl)formamide as a compelling starting fragment for drug discovery campaigns. We will explore its synthesis, physicochemical properties, and a comprehensive, field-proven workflow for its application in fragment screening and hit-to-lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the principles of FBDD for novel therapeutic development.

Introduction: The Rationale for this compound as a Privileged Fragment

The selection of a high-quality fragment library is a critical determinant of success in any FBDD program.[1][2] this compound embodies several key characteristics that make it an attractive starting point for a drug discovery cascade. The formamide moiety is a common feature in many approved drugs and serves as a versatile synthetic handle.[3][4] The 2-fluoro-6-methoxyphenyl group provides a unique combination of electronic and steric properties that can confer favorable interactions within a protein binding pocket. The strategic placement of the fluorine atom can modulate the pKa of adjacent groups and enhance binding affinity through favorable electrostatic interactions.[5] Furthermore, fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.

This guide will delineate a systematic approach to harnessing the potential of this compound, from initial synthesis and characterization to its application in a robust screening cascade and subsequent hit-to-lead optimization strategies.

Physicochemical Properties and Synthesis

A thorough understanding of a fragment's physicochemical properties is paramount for designing effective screening experiments and interpreting the resulting data.

Physicochemical Profile

This compound is designed to comply with the widely accepted "Rule of Three," a set of guidelines for desirable fragment properties.[6][7][8][9]

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight | 169.16 g/mol | < 300 Da |

| cLogP | 1.4 (Predicted) | < 3 |

| Hydrogen Bond Donors | 1 | ≤ 3 |

| Hydrogen Bond Acceptors | 3 | ≤ 3 |

| Rotatable Bonds | 2 | ≤ 3 |

Table 1: Physicochemical properties of this compound and their alignment with the "Rule of Three."

Synthesis of this compound

The synthesis of N-aryl formamides can be achieved through various established methods.[10][11] A common and effective approach involves the formylation of the corresponding aniline derivative.

Protocol: Synthesis of this compound

-

Starting Material: 2-fluoro-6-methoxyaniline.

-

Reagent: Formic acid.

-

Activating Agent: A suitable carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or a dehydrating agent like triflic anhydride.

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure: a. Dissolve 2-fluoro-6-methoxyaniline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add formic acid (1.1 equivalents) to the solution. c. Cool the reaction mixture to 0 °C in an ice bath. d. Slowly add a solution of the activating agent (1.1 equivalents) in the same solvent. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fragment Screening Cascade

The low binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[12][13][14] A tiered screening approach, or "cascade," is recommended to efficiently identify and validate true hits while minimizing false positives.

Caption: A typical fragment screening workflow.

Primary Screening: Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.

Protocol: Thermal Shift Assay (TSA)

-

Protein Preparation: Prepare the target protein at a concentration of 2-5 µM in a suitable buffer.

-

Dye Preparation: Use a fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange.

-

Fragment Solution: Prepare a stock solution of this compound in DMSO and dilute it into the assay buffer to a final concentration of 100-500 µM. Ensure the final DMSO concentration is below 1%.

-

Assay Plate Setup: In a 96- or 384-well PCR plate, mix the protein, dye, and fragment solution. Include appropriate controls (protein + dye + buffer, protein + dye + DMSO).

-

Instrumentation: Use a real-time PCR instrument to monitor the fluorescence as the temperature is increased from 25 °C to 95 °C in increments of 1 °C/minute.

-

Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A significant increase in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding and stabilization. A ΔTm of ≥ 2 °C is generally considered a positive hit.

Hit Confirmation and Orthogonal Validation: NMR Spectroscopy